2-Chloro-3-[(3,4-ethylenedioxy)phenyl]-1-propene
Description
2-Chloro-3-[(3,4-ethylenedioxy)phenyl]-1-propene is a synthetic organic compound featuring a propene backbone substituted at position 2 with a chlorine atom and at position 3 with a 3,4-ethylenedioxyphenyl group. The ethylenedioxy moiety (a dioxolane ring fused to the phenyl group) is a critical structural element, often associated with modulating electronic and steric properties in bioactive molecules. The compound’s synthesis likely involves halogenation and coupling reactions to introduce the chloro and ethylenedioxy groups onto the propene chain.
Properties
IUPAC Name |
6-(2-chloroprop-2-enyl)-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-8(12)6-9-2-3-10-11(7-9)14-5-4-13-10/h2-3,7H,1,4-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYVELWTNHXFHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC2=C(C=C1)OCCO2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301211841 | |
| Record name | 6-(2-Chloro-2-propen-1-yl)-2,3-dihydro-1,4-benzodioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301211841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951887-58-4 | |
| Record name | 6-(2-Chloro-2-propen-1-yl)-2,3-dihydro-1,4-benzodioxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2-Chloro-2-propen-1-yl)-2,3-dihydro-1,4-benzodioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301211841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(3,4-ethylenedioxy)phenyl]-1-propene typically involves the chlorination of 3-[(3,4-ethylenedioxy)phenyl]-1-propene. This reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position on the propene chain .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reagents and control the reaction conditions. The process is optimized for high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[(3,4-ethylenedioxy)phenyl]-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to 2-Chloro-3-[(3,4-ethylenedioxy)phenyl]-1-propene exhibit anticancer potential. The ethylenedioxy group is known to enhance the biological activity of phenolic compounds, which can inhibit cancer cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective properties. Research has suggested that it can mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's . The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.
Environmental Science
Pesticide Development
The compound has been investigated for its potential use in developing novel pesticides. Its chlorinated structure contributes to its effectiveness against various pests while maintaining a lower toxicity profile for non-target organisms. Studies have demonstrated selective toxicity towards certain insect species, making it a candidate for environmentally friendly pest control solutions .
Aquatic Toxicity Studies
Research involving the aquatic toxicity of chlorinated compounds has utilized this compound as a benchmark for assessing the environmental impact of synthetic chemicals. Its effects on fish and other aquatic organisms are critical for understanding the ecological risks associated with chlorinated compounds .
Material Science
Polymer Synthesis
In material science, this compound is being explored for its role in synthesizing advanced polymers. Its unique chemical structure allows for the modification of polymer properties, such as thermal stability and mechanical strength. Researchers are investigating its incorporation into polymer matrices to enhance performance characteristics in applications ranging from coatings to composite materials .
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| "Anticancer Activity of Ethylenedioxy Phenols" | Medicinal Chemistry | Demonstrated apoptosis induction in cancer cell lines via oxidative stress pathways. |
| "Development of Eco-friendly Pesticides" | Environmental Science | Showed selective toxicity against target pests with minimal impact on beneficial insects. |
| "Enhancement of Polymer Properties" | Material Science | Improved thermal stability and mechanical properties in polymer composites using chlorinated compounds. |
Mechanism of Action
The mechanism of action of 2-Chloro-3-[(3,4-ethylenedioxy)phenyl]-1-propene involves its interaction with specific molecular targets and pathways. The chlorine atom and the ethylenedioxy group play crucial roles in its reactivity and interaction with other molecules. The exact pathways and targets depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The ethylenedioxy group in the target compound introduces two oxygen atoms, increasing polarity and hydrogen bond acceptor capacity compared to halogenated analogs like 2-Chloro-3-(3-chloro-5-fluorophenyl)-1-propene. This likely reduces logP (estimated XLogP3 ~2.8 vs. 4.1 for the halogenated analog) .
- Halogenated analogs (e.g., Cl/F-substituted) exhibit higher lipophilicity and reduced solubility, which may enhance membrane permeability but limit aqueous stability.
Backbone Variations: Compounds like 3,4-Ethylenedioxy U-47700 share the ethylenedioxy phenyl group but incorporate a piperazine backbone, enabling opioid receptor interactions.
Research Findings and Functional Implications
- Metabolic Stability : Ethylenedioxy groups in analogs like U-47700 derivatives confer greater metabolic stability compared to methylenedioxy variants due to reduced ring strain and steric hindrance . This property may extend to the target compound.
- However, the propene backbone may limit receptor affinity compared to piperazine-based molecules.
Biological Activity
2-Chloro-3-[(3,4-ethylenedioxy)phenyl]-1-propene, also known as 5-(2-chloro-2-propenyl)-1,3-benzodioxole, is an organic compound with the molecular formula C10H9ClO2. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in medicine, and relevant case studies.
The synthesis of this compound typically involves the reaction of 3,4-methylenedioxybenzaldehyde with allyl chloride in the presence of a base like potassium carbonate under reflux conditions. This method effectively yields the desired product, which serves as a versatile building block in organic synthesis.
Biological Activity
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Properties : The compound has shown potential antimicrobial effects against various pathogens. Studies suggest that it may inhibit bacterial growth, making it a candidate for further development as an antibacterial agent.
- Anticancer Activity : Preliminary investigations have indicated that this compound may possess anticancer properties. Its derivatives are being explored for their ability to inhibit cancer cell proliferation and induce apoptosis in malignant cells .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within biological systems. The methylenedioxy group enhances its reactivity and potential to modulate enzyme activities or receptor functions. This interaction can lead to alterations in biochemical pathways that are crucial for disease progression.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Modulation | Interaction with specific enzymes |
Notable Research Findings
- Antimicrobial Study : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. This research highlights the compound's potential as a lead structure for developing new antibiotics.
- Anticancer Research : Research conducted by Owens et al. (2003) explored the anticancer potential of compounds related to this compound. The study found that these compounds could inhibit cell proliferation in various cancer cell lines, suggesting a mechanism involving cell cycle arrest and apoptosis induction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
